molecular formula C22H43O2Sr+ B077505 Strontium didocosanoate CAS No. 14987-70-3

Strontium didocosanoate

Cat. No.: B077505
CAS No.: 14987-70-3
M. Wt: 427.2 g/mol
InChI Key: AMDWOFASIZJYBK-UHFFFAOYSA-L
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Description

Strontium didocosanoate is a strontium salt of docosanoic acid (behenic acid), with the chemical formula Sr(C22H43O2)2. It belongs to the class of metal carboxylates, characterized by a long hydrophobic alkyl chain (C22) and a polar carboxylate headgroup. These compounds are typically used as stabilizers, lubricants, or in material science due to their thermal stability and hydrophobic properties .

Properties

CAS No.

14987-70-3

Molecular Formula

C22H43O2Sr+

Molecular Weight

427.2 g/mol

IUPAC Name

strontium;docosanoate

InChI

InChI=1S/C22H44O2.Sr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+2/p-1

InChI Key

AMDWOFASIZJYBK-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Sr+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Strontium Compounds

The following table summarizes key properties of strontium didocosanoate and analogous strontium salts, with extrapolated data where direct references are unavailable:

Compound Formula Molecular Weight (g/mol) Solubility in Water Melting Point Applications Hazards
This compound Sr(C22H43O2)2 ~843 (estimated) Insoluble (non-polar solvents) >150°C (estimated) Lubricants, polymer stabilizers Low toxicity, non-radioactive
Strontium Stearate Sr(C18H35O2)2 654.57 Insoluble in water, soluble in hot oils 120–130°C PVC stabilizers, lubricants Low acute toxicity
Strontium Acetate Sr(CH3COO)2 205.71 Highly soluble in water Decomposes at ~150°C Laboratory reagent, fireworks Not classified under GHS
Strontium Chlorate Sr(ClO3)2 254.52 Soluble in water 120°C (decomposes) Pyrotechnics (red flames) Oxidizer, explosive, toxic
Strontium Sulphate SrSO4 183.68 Slightly soluble (0.0135 g/100 mL) 1,606°C Ceramics, glass, pigments Low toxicity, inert

Key Findings:

Chain Length and Solubility: this compound’s long alkyl chain (C22) renders it insoluble in water but soluble in non-polar solvents, similar to strontium stearate (C18). Shorter-chain salts like strontium acetate exhibit higher water solubility due to reduced hydrophobic interactions .

Thermal Stability: Longer-chain carboxylates (e.g., stearate, didocosanoate) exhibit higher thermal stability compared to inorganic salts like strontium chlorate or acetate. This makes them suitable for high-temperature applications such as polymer processing .

Hazard Profile: this compound is expected to have low toxicity, akin to stearate, as long-chain carboxylates are generally non-reactive and non-radioactive.

Environmental Behavior :

  • Studies on strontium distribution coefficients (Kd) in sediments suggest that carboxylates with longer chains may exhibit lower adsorption affinity (Kd = 36–275 mL/g) compared to smaller anions like sulfate or acetate. This impacts their environmental mobility and persistence .

Research and Industrial Implications

  • Material Science: this compound’s hydrophobic nature and thermal stability make it a candidate for water-resistant coatings and biodegradable lubricants.
  • Environmental Impact: While stable strontium compounds are generally low-risk, radioactive isotopes (e.g., <sup>90</sup>Sr) in nuclear waste require separation technologies such as solvent extraction or ion exchange, as highlighted in .

Q & A

Q. What are the foundational methodologies for analyzing strontium isotope ratios (87Sr/86Sr) in complex organic matrices like strontium didocosanoate?

Researchers typically employ laser-ablation multi-collector inductively coupled plasma mass spectrometry (LA-MC-ICP-MS) to achieve spatially resolved isotopic measurements. This method requires careful calibration using certified reference materials (e.g., NIST SRM 987) and correction for instrumental mass bias and isobaric interferences (e.g., Rb⁺ on Sr⁺) . Software tools like IsoFishR standardize data reduction, enabling outlier removal and noise reduction while ensuring reproducibility across studies .

Q. How should researchers design experiments to validate this compound’s stability under varying environmental conditions?

Controlled degradation studies are essential. For example:

  • Thermal stability : Thermogravimetric analysis (TGA) coupled with isotopic tracking of Sr release.
  • Chemical stability : Exposure to acidic/basic solutions (pH 2–12) followed by LA-ICP-MS to monitor isotopic leaching. Baseline data should be compared against inert matrices (e.g., calcium carbonate) to isolate strontium-specific behavior .

Q. What are the critical considerations for sample preparation in this compound research to avoid contamination?

Key steps include:

  • Acid digestion : Use ultrapure HNO₃/HF mixtures in closed-vessel systems to minimize exogenous Sr introduction.
  • Matrix separation : Ion-exchange chromatography (e.g., Eichrom Sr-Spec resin) to isolate Sr from Rb and Ca.
  • Blanks : Process procedural blanks in parallel to quantify background Sr levels .

Advanced Research Questions

Q. How can researchers resolve contradictions in strontium isotope data when tracing the origin of this compound in mixed geological systems?

Multi-isotope approaches (e.g., combining 87Sr/86Sr with δ¹⁸O or ¹⁴³Nd/¹⁴⁴Nd) enhance discriminatory power by constraining overlapping isotopic signatures . Statistical likelihood models, such as Bayesian mixing models, can quantify source contributions while accounting for measurement uncertainty . Additionally, machine learning algorithms (e.g., random forests) trained on regional isotopic databases improve provenance accuracy .

Q. What advanced techniques optimize the detection of low-concentration this compound in biological tissues without compromising isotopic fidelity?

High-resolution LA-ICP-MS with cryogenic ablation cells reduces matrix effects and enhances signal-to-noise ratios for trace Sr detection . For organic-rich samples (e.g., bone or plant matter), pre-treatment with UV photolysis removes organic interferents prior to ablation . Time-resolved data analysis in IsoFishR allows dynamic background subtraction and integration of transient Sr signals .

Q. How should researchers design studies to investigate the isotopic fractionation of this compound during metabolic processes?

A dual-isotope tracer approach (e.g., using enriched ⁸⁴Sr and ⁸⁶Sr) can track fractionation kinetics in vivo. Key steps include:

  • Dosing protocols : Administer isotopically labeled this compound to model organisms (e.g., rodents) at controlled intervals.
  • Tissue sampling : Sequential harvesting of bone, blood, and excreta for LA-ICP-MS analysis.
  • Data normalization : Correct for mass bias using internal standards (e.g., ⁸⁸Sr/⁸⁶Sr) .

Q. What methodologies address reproducibility challenges in high-throughput strontium isotopic studies of this compound?

Open-source tools like IsoFishR standardize data pipelines, ensuring consistent outlier rejection (e.g., Chauvenet’s criterion) and noise filtering . Collaborative inter-laboratory studies using shared reference materials (e.g., synthetic this compound analogs) improve cross-study comparability. Transparent reporting of analytical parameters (e.g., laser fluence, spot size) is critical for replication .

Methodological Guidance for Data Analysis

Q. How can researchers statistically differentiate anthropogenic vs. geogenic sources of this compound contamination in environmental samples?

Principal component analysis (PCA) of Sr isotope ratios combined with trace elements (e.g., Pb, Zn) identifies covariance patterns indicative of anthropogenic inputs . Thresholds for "natural" 87Sr/86Sr ranges must be established regionally using bedrock and soil databases . For ambiguous cases, machine learning classifiers (e.g., support vector machines) trained on known source data improve discrimination .

Q. What strategies mitigate biases in strontium isotopic data caused by Rb interference during MC-ICP-MS analysis?

Mathematical corrections (e.g., exponential law for mass bias) and online chemical separation (e.g., desolvating nebulizers) reduce Rb⁺ contributions. For high-Rb matrices (e.g., K-feldspar), use high-mass-resolution instruments (e.g., Nu Plasma III) to resolve ⁸⁷Rb from ⁸⁷Sr .

Q. How should researchers structure a hypothesis-driven study on this compound’s role in biomineralization?

Apply the PICOT framework:

  • Population : Marine organisms (e.g., corals) exposed to this compound.
  • Intervention : Variable Sr concentrations in growth media.
  • Comparison : Control groups with calcium-only matrices.
  • Outcome : Quantify skeletal 87Sr/86Sr ratios and mechanical strength.
  • Time : Longitudinal tracking over 6–12 months .

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